2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(methylsulfanylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-19-7-9-5-12(18)17-13(16-9)20-6-8-2-3-10(14)11(15)4-8/h2-5H,6-7H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOADBXXKFJPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=O)NC(=N1)SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine core with various functional groups, which may contribute to its interactions with biological macromolecules. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals, particularly in antimicrobial and anticancer therapies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15Cl2N3S2
- CAS Number : 860609-67-2
- Molecular Weight : 360.31 g/mol
Research indicates that the biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. The presence of sulfanyl groups enhances the compound's potential for biological activity by facilitating interactions with metal ions and other biomolecules.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.
Antimicrobial Properties
Studies have suggested that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.
Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells by targeting specific pathways associated with cell survival and proliferation.
Case Studies
- Antimicrobial Testing :
- A study conducted on the efficacy of the compound against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial properties.
- Cell Viability Assays :
- In vitro assays using human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM.
Data Table
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | |
| Anticancer Activity | Human breast cancer cells | IC50 = 15 µM | |
| Anticancer Activity | Human lung cancer cells | IC50 = 20 µM |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Below is a detailed comparison of structural analogs, focusing on substituent patterns, physicochemical properties, and inferred applications.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The hydroxyl group (-OH) in the target compound likely reduces its lipophilicity (LogP) compared to analogs with methylsulfanyl (LogP = 4.6 in ) or methyl groups. This enhances solubility in aqueous media but may limit membrane permeability .
Thermal Stability: The nicotinonitrile derivative () has a predicted boiling point of 540°C, significantly higher than the target compound. This is attributed to its phenyl and nitrile groups, which increase molecular rigidity and van der Waals interactions .
Biological Relevance :
- The acetamide derivative () contains a pharmacophoric amide group, commonly associated with enzyme inhibition or receptor binding in drug discovery .
Synthetic Flexibility :
- The methylsulfanylmethyl group at position 6 (common in all analogs) provides a handle for further functionalization, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
